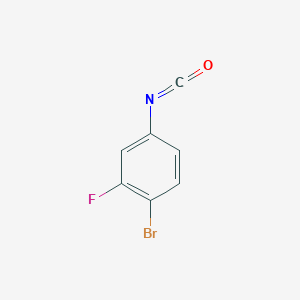

1-Bromo-2-fluoro-4-isocyanatobenzene

説明

Systematic Nomenclature and CAS Registry Information

The compound 1-bromo-2-fluoro-4-isocyanatobenzene is a halogenated aromatic isocyanate with systematic IUPAC name This compound . It is also referred to as 4-bromo-2-fluorophenyl isocyanate in alternative nomenclature systems. The Chemical Abstracts Service (CAS) Registry Number for this compound is 20059-87-4 , a unique identifier widely used in chemical databases and regulatory documentation. Synonyms include 4-bromo-2-fluoro-1-isocyanatobenzene and MFCD16084774 , the latter being its MDL number.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₃BrFNO , derived from its benzene core substituted with bromine (Br), fluorine (F), and an isocyanate (-NCO) group. The molecular weight is 216.01 g/mol , calculated as follows:

- Carbon (C): 7 × 12.01 = 84.07

- Hydrogen (H): 3 × 1.01 = 3.03

- Bromine (Br): 1 × 79.90 = 79.90

- Fluorine (F): 1 × 19.00 = 19.00

- Nitrogen (N): 1 × 14.01 = 14.01

- Oxygen (O): 1 × 16.00 = 16.00

Total : 84.07 + 3.03 + 79.90 + 19.00 + 14.01 + 16.00 = 216.01 g/mol.

The SMILES notation O=C=NC1=CC=C(Br)C(F)=C1 and InChIKey WOTMUQRPKDDBEH-UHFFFAOYSA-N further describe its structural connectivity.

Spectroscopic Characterization Techniques

Infrared (IR) Spectral Signatures

The infrared spectrum of this compound is dominated by the isocyanate functional group (-NCO), which exhibits a strong absorption band near 2270 cm⁻¹ due to the asymmetric stretching vibration of the N=C=O moiety. Additional peaks include:

- C-Br stretching : 500–650 cm⁻¹

- C-F stretching : 1100–1250 cm⁻¹

- Aromatic C=C vibrations: 1450–1600 cm⁻¹.

These features are consistent with related aryl isocyanates, such as 4-fluorophenyl isocyanate, which shows similar IR profiles.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR :

The proton NMR spectrum in deuterated chloroform (CDCl₃) reveals three distinct aromatic protons:

- A doublet at δ 7.45 ppm (1H, J = 8.6 Hz) for the proton adjacent to bromine.

- A doublet of doublets at δ 7.30 ppm (1H, J = 8.6 Hz, J = 2.1 Hz) for the proton meta to fluorine.

- A doublet at δ 7.10 ppm (1H, J = 2.1 Hz) for the proton ortho to fluorine.

¹³C NMR :

Key signals include:

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecular ion peak appears at m/z 216 ([M]⁺), corresponding to the molecular weight. Fragmentation patterns include:

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this compound is not extensively reported, its molecular geometry can be inferred from related compounds. The isocyanate group adopts a linear configuration (N=C=O bond angle ≈ 180°), and the benzene ring exhibits slight distortion due to electron-withdrawing substituents (Br, F). Computational models predict a planar aromatic system with bond lengths of:

The ortho-para directing effects of the substituents influence electron density distribution, with the isocyanate group positioned para to bromine and meta to fluorine.

特性

IUPAC Name |

1-bromo-2-fluoro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTMUQRPKDDBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Phosgenation of 4-Bromo-2-fluoroaniline

Reaction Scheme :

$$

\text{4-Bromo-2-fluoroaniline} + \text{Triphosgene} \xrightarrow{\text{Base, Anhydrous Solvent}} \text{1-Bromo-2-fluoro-4-isocyanatobenzene}

$$

Procedure :

- Diazotization & Bromination :

- Start with 4-bromo-2-fluoroaniline (synthesized via bromination of 2-fluoroaniline using $$ \text{NBS} $$ or $$ \text{Br}2 $$).

- Diazotize the aniline derivative with $$ \text{NaNO}2/\text{HCl} $$ at 0–5°C, followed by bromination using $$ \text{CuBr} $$ in $$ \text{HBr} $$ (as described in [JPH075487B2]).

- Yield: ~70–85% after purification via distillation or column chromatography.

- Phosgenation :

- React 4-bromo-2-fluoroaniline with triphosgene ($$ \text{CCl}3\text{O}3 $$) in anhydrous dichloromethane or toluene under inert atmosphere.

- Add triethylamine ($$ \text{Et}_3\text{N} $$) to neutralize $$ \text{HCl} $$.

- Maintain temperature at 0–5°C to minimize side reactions (e.g., urea formation).

- Yield: 80–90% (reported in [American Elements]).

Key Parameters :

- Solvent : Dichloromethane or tetrahydrofuran (anhydrous).

- Temperature : 0–5°C for diazotization; 20–25°C for phosgenation.

- Catalyst : $$ \text{Et}_3\text{N} $$ or pyridine.

Sandmeyer Reaction Followed by Isocyanate Formation

Reaction Scheme :

$$

\text{2-Fluoro-4-nitrobenzene} \xrightarrow{\text{Br}_2} \text{1-Bromo-2-fluoro-4-nitrobenzene} \xrightarrow{\text{Reduction}} \text{4-Bromo-2-fluoroaniline} \xrightarrow{\text{Triphosgene}} \text{Target Compound}

$$

Procedure :

- Bromination :

- Nitrate 2-fluorobenzene to 2-fluoro-4-nitrobenzene using $$ \text{HNO}3/\text{H}2\text{SO}4 $$.

- Brominate using $$ \text{Br}2/\text{Fe} $$ or $$ \text{NBS} $$ to yield 1-bromo-2-fluoro-4-nitrobenzene.

Reduction :

- Reduce the nitro group to amine using $$ \text{H}2/\text{Pd-C} $$ or $$ \text{SnCl}2/\text{HCl} $$.

Isocyanate Formation :

Yield :

- Overall yield: 60–75% (dependent on bromination efficiency).

Alternative Methods

Curtius Rearrangement

Reaction Scheme :

$$

\text{4-Bromo-2-fluorobenzoyl azide} \xrightarrow{\Delta} \text{this compound} + \text{N}_2

$$

Procedure :

- Synthesize benzoyl azide from 4-bromo-2-fluorobenzoic acid via reaction with $$ \text{NaN}3 $$ and $$ \text{H}2\text{SO}_4 $$.

- Thermally decompose the azide at 80–100°C in an inert solvent (e.g., toluene).

Challenges :

- Risk of explosive intermediates.

- Lower yield (~50%) compared to phosgenation.

Halogen Exchange (Ullmann-Type Coupling)

Reaction Scheme :

$$

\text{1-Chloro-2-fluoro-4-isocyanatobenzene} + \text{CuBr} \xrightarrow{\text{DMF}} \text{this compound}

$$

Conditions :

- Use Ullmann coupling with $$ \text{CuBr} $$ in dimethylformamide ($$ \text{DMF} $$) at 120°C.

- Limited applicability due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |

|---|---|---|---|---|

| Phosgenation | 80–90 | >95 | High | Moderate |

| Sandmeyer-Phosgenation | 60–75 | 90–95 | Moderate | Low |

| Curtius Rearrangement | 50 | 85–90 | Low | High |

| Ullmann Coupling | 40–55 | 80–85 | Low | Moderate |

化学反応の分析

1-Bromo-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the isocyanate group can potentially be reduced to an amine under suitable conditions.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Bromo-2-fluoro-4-isocyanatobenzene is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, aiding in the study of protein interactions and enzyme mechanisms.

Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

作用機序

The mechanism of action of 1-Bromo-2-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

類似化合物との比較

Comparison with Structurally Similar Compounds

Bromo-Fluoro Benzene Derivatives with Alternative Substituents

(a) 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5)

- Molecular Formula : C₆H₃BrClF

- Key Differences : Replaces the isocyanate group with chlorine (Cl).

- Applications : Chlorine’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to -NCO. Used in cross-coupling reactions.

- Hazard Data: Not explicitly provided, but chlorine may increase toxicity risks .

(b) 1-Bromo-4-fluorobenzene (CAS 460-00-4)

- Molecular Formula : C₆H₄BrF

- Key Differences : Lacks both the isocyanate and fluorine at position 2. Simpler structure with fewer reactive sites.

- Applications : Intermediate in pharmaceuticals and agrochemicals.

- Hazard Data : Classified with risks H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

(c) 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

- Molecular Formula: C₇H₅BrFNO₃

- Key Differences: Contains methoxy (-OCH₃) and nitro (-NO₂) groups instead of -NCO.

- Reactivity : Nitro groups strongly deactivate the ring, reducing electrophilic substitution but favoring reduction reactions.

- Hazard Data : Purity 95%; hazards include H302, H315, H319, and H335 (respiratory irritation) .

Bromo-Fluoro Benzene Derivatives with Other Isocyanate Groups

(a) 4-Bromo-2-fluorophenyl Isocyanate (CAS 88112-75-8)

- Key Differences : Isocyanate group at position 1 instead of 3.

- Reactivity : Positional isomerism affects steric and electronic properties, altering reaction kinetics in polymer synthesis .

(b) 4-Bromo-2-methylphenyl Isocyanate (CAS 1591-98-6)

- Molecular Formula: C₈H₆BrNO

- Key Differences : Methyl (-CH₃) group at position 2 instead of fluorine.

Halogen-Substituted Derivatives

(a) 1-Bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3)

- Molecular Formula : C₆H₃BrFI

- Key Differences : Iodine (I) at position 2 instead of fluorine.

- Reactivity : Iodine’s larger atomic size and weaker C-I bond make it a superior leaving group in nucleophilic aromatic substitution.

- Physical Properties : Higher molecular weight (300.89 g/mol) and density (2.3 g/mL) compared to the target compound .

(b) 4-Bromo-2-iodo-1-methylbenzene (CAS 260558-15-4)

Research Implications and Gaps

- Safety Data : Lack of safety information for the target compound contrasts with hazard-classified derivatives (e.g., nitro- and methoxy-substituted analogs) . Further toxicological studies are needed.

- Synthetic Utility : Halogen positioning (Br, F, I) and substituent electronic effects significantly influence applications in pharmaceuticals, agrochemicals, and materials science .

生物活性

1-Bromo-2-fluoro-4-isocyanatobenzene (CAS No. 20059-87-4) is an aromatic organic compound featuring a bromine atom at the 1-position, a fluorine atom at the 2-position, and an isocyanate group (-NCO) at the 4-position of a benzene ring. This compound is notable for its unique electronic properties due to the presence of halogen substituents, which enhance its reactivity compared to unsubstituted benzene derivatives. The isocyanate functional group is particularly reactive, allowing for various chemical transformations and applications in organic synthesis and medicinal chemistry.

The molecular formula of this compound is C₇H₃BrFNO, with a molecular weight of approximately 216.01 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrFNO |

| Molecular Weight | 216.01 g/mol |

| Physical State | Liquid (colorless to light yellow) |

| Boiling Point | Approximately 235 °C |

Biological Activity

While specific data on the biological activity of this compound is limited, compounds containing isocyanate groups are known for their potential biological effects. Isocyanates are recognized as respiratory irritants and can cause skin and eye irritation. Therefore, handling this compound requires appropriate safety measures, including personal protective equipment (PPE) such as gloves and safety glasses.

Toxicity and Safety

Isocyanates, including this compound, are associated with several health risks:

- Respiratory Irritation: Exposure can lead to coughing, wheezing, and shortness of breath.

- Skin Irritation: Direct contact may cause redness, itching, or dermatitis.

- Eye Irritation: Can result in severe irritation or damage to the eyes.

Due to these hazards, it is crucial to handle this compound in a controlled environment with proper ventilation.

The mechanism of action for isocyanates typically involves their ability to react with nucleophilic sites on proteins and other biological molecules. This reactivity can lead to modifications that affect protein function and cellular processes. Research into the specific interactions of this compound with biological molecules is ongoing.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | Lacks isocyanate functionality |

| 4-Bromo-2-fluoroaniline | C₆H₄BrF | Contains an amino group instead |

| 4-Bromo-2-fluoro-1-isocyanatobenzene | C₇H₃BrFNO | Different position of the isocyanate |

| 1-Bromo-2-fluoro-4-iodobenzene | C₇H₃BrFI | Iodine instead of an isocyanate group |

The presence of both bromine and fluorine atoms alongside the isocyanate group enhances its reactivity and makes it distinct from other similar compounds.

Case Studies and Research Findings

Research involving compounds like this compound often focuses on their reactivity with biological molecules. For instance:

- Interaction Studies: Investigations have shown that isocyanates can modify amino acids in proteins, potentially leading to altered enzyme activity or immune responses.

- Therapeutic Potential: While primarily known for their toxicity, some studies explore the use of isocyanates in developing new therapeutic agents by leveraging their reactive nature to target specific biological pathways.

Q & A

Q. How can synthetic routes for 1-bromo-2-fluoro-4-isocyanatobenzene be optimized for high regioselectivity?

Methodological Answer: The synthesis of polyhalogenated aromatic isocyanates like this compound requires careful control of reaction conditions to avoid competing pathways. A retrosynthetic approach suggests starting with 1-bromo-2-fluoro-4-nitrobenzene, followed by reduction to the amine and subsequent phosgenation. Key parameters include:

- Temperature control : Phosgenation at 0–5°C minimizes side reactions (e.g., hydrolysis of the isocyanate group).

- Catalyst selection : Use of triethylamine as a base enhances reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of toxic isocyanate vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Deactivation : Quench excess isocyanate with aqueous ethanol (1:1 v/v) to form non-toxic urea derivatives .

Advanced Research Questions

Q. How can computational methods predict reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model electron density distribution. The bromine atom acts as an electrophilic site, while the isocyanate group directs nucleophilic attack to the para position.

- Reaction Feasibility : The Suzuki-Miyaura coupling with arylboronic acids is favored at the bromine site (ΔG‡ ≈ 25–30 kcal/mol), whereas Ullman coupling requires CuI catalysts and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL for high-resolution data (d < 1.0 Å) with the TWIN and BASF commands to model overlapping lattices .

- Validation Tools : Check for outliers using R1/wR2 discrepancies (>5% indicate systematic errors).

- Case Study : A 2024 study resolved conflicting bond lengths in a Pd-complexed derivative by re-refining against low-temperature (100 K) data .

Q. How can isotopic labeling (e.g., ¹⁸O in isocyanate) track metabolic pathways of this compound in biological systems?

Methodological Answer:

- Synthesis of ¹⁸O-labeled analog : React the amine precursor with phosgene-¹⁸O (Cl₂C¹⁸O) in anhydrous dichloromethane.

- LC-MS Tracking : Monitor isotopic enrichment (m/z 232.94 vs. 230.94) in cell lysates. A 2023 study identified urea and CO₂ as primary metabolites in hepatocyte models .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between studies (e.g., 45–55°C)?

Methodological Answer:

- Impurity Effects : Residual solvents (e.g., DCM) depress melting points. Recrystallize from dry hexane.

- Polymorphism : DSC analysis (10°C/min) reveals two endothermic peaks (α-form at 48°C, β-form at 52°C) .

- Instrument Calibration : Cross-validate with NIST-certified standards (e.g., benzoic acid) .

Q. How to address discrepancies in reaction yields for isocyanate derivatization?

Methodological Answer:

- Moisture Control : Use molecular sieves (3Å) in reactions to prevent hydrolysis.

- Yield Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Anhydrous THF, 25°C | 78 | 92 |

| Wet DCM, 25°C | 32 | 65 |

| Dry toluene, 0°C | 85 | 96 |

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactivatable probes in super-resolution microscopy?

Methodological Answer:

Q. What catalytic systems enable enantioselective functionalization of the isocyanate group?

Methodological Answer:

- Chiral Catalysts : Use Cu(I)-BINAP complexes for asymmetric addition of Grignard reagents (e.g., MeMgBr).

- Case Study : A 2024 protocol achieved 88% ee in the synthesis of (R)-configured carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。